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molecular formula C10H7FO2 B8542003 3-Fluoro-5-(3-furyl)phenol

3-Fluoro-5-(3-furyl)phenol

Cat. No. B8542003
M. Wt: 178.16 g/mol
InChI Key: RMEMYBFCERGDJQ-UHFFFAOYSA-N
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Patent
US05576338

Procedure details

Following the procedures described in Phenol 1, Steps 2 and 3, but substituting 3-tributylstannylfuran for 4-tributylstannylpyridine, and O-(3,4-dimethoxy)benzyl-3-bromo-5-fluorophenol from Phenol 2, Step 1 for O-benzyl-3-bromo-5-fluorophenol, the title compound was obtained as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
O-(3,4-dimethoxy)benzyl-3-bromo-5-fluorophenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Sn](CCCC)(CCCC)C1C=CN=CC=1)CCC.C([O:27][C:28]1[CH:33]=[C:32]([F:34])[CH:31]=[C:30](Br)[CH:29]=1)C1C=CC=CC=1.[C:36]1([OH:42])[CH:41]=[CH:40][CH:39]=CC=1>>[F:34][C:32]1[CH:33]=[C:28]([OH:27])[CH:29]=[C:30]([C:40]2[CH:41]=[CH:36][O:42][CH:39]=2)[CH:31]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Sn](C1=CC=NC=C1)(CCCC)CCCC
Step Two
Name
O-(3,4-dimethoxy)benzyl-3-bromo-5-fluorophenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=CC(=C1)F)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1)C1=COC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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